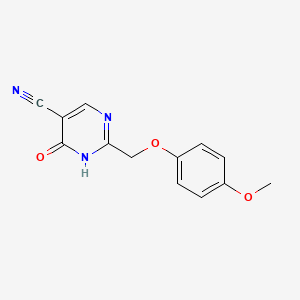

2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

描述

Compound Overview

2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile stands as a structurally complex heterocyclic compound characterized by its distinctive molecular architecture and functional group arrangement. The compound is officially registered under Chemical Abstracts Service number 1112384-40-3 and possesses the molecular formula C13H11N3O3 with a molecular weight of 257.24 grams per mole. The molecular structure incorporates a pyrimidine ring system as its core framework, substituted with a methoxyphenoxymethyl group at the 2-position and a carbonitrile group at the 5-position, while maintaining a carbonyl group at the 6-position that contributes to its chemical reactivity profile.

The structural complexity of this compound arises from the presence of multiple functional groups that collectively influence its chemical behavior and potential biological activity. The methoxyphenoxymethyl substituent introduces both electron-donating methoxy functionality and an ether linkage, which can significantly impact the compound's lipophilicity and membrane permeability characteristics. The carbonitrile group at the 5-position represents a key pharmacophoric element commonly found in bioactive molecules, often serving as a hydrogen bond acceptor or participating in metabolic transformations within biological systems.

The compound's three-dimensional structure, as represented by its Simplified Molecular Input Line Entry System code N#CC1=CN=C(COC2=CC=C(OC)C=C2)NC1=O, reveals the spatial arrangement of functional groups that contribute to its overall molecular properties. The presence of nitrogen atoms within the pyrimidine ring system provides multiple sites for potential hydrogen bonding interactions, while the aromatic methoxyphenyl ring contributes to the compound's overall hydrophobic character and potential for pi-pi stacking interactions with biological targets.

Historical Context and Discovery

The development of this compound occurs within the broader historical context of pyrimidine chemistry research, which has been a cornerstone of medicinal chemistry for over a century. Pyrimidine derivatives have garnered significant attention since the early recognition of their biological importance, particularly following the identification of naturally occurring pyrimidines such as cytosine, thymine, and uracil as fundamental components of nucleic acids. The synthetic exploration of pyrimidine-5-carbonitrile derivatives has evolved significantly over the past several decades, driven by the recognition of their diverse biological activities and potential therapeutic applications.

The systematic investigation of pyrimidine-5-carbonitrile compounds gained momentum through the development of efficient synthetic methodologies, particularly the Biginelli reaction and its modifications. The original Biginelli reaction, developed by Pietro Biginelli in 1891, created a foundation for the synthesis of dihydropyrimidinone derivatives, which subsequently evolved to include various substitution patterns and functional group modifications. Modern synthetic approaches have expanded these methodologies to accommodate more complex substituents, enabling the preparation of specialized compounds such as this compound.

The emergence of one-pot synthetic strategies has particularly influenced the accessibility of pyrimidine-5-carbonitrile derivatives, with researchers developing efficient methods using catalysts such as ammonium chloride under solvent-free conditions. These synthetic advances have facilitated the exploration of diverse substitution patterns, including the methoxyphenoxymethyl functionality that characterizes the compound under investigation. The evolution of synthetic methodologies has been accompanied by growing recognition of the therapeutic potential of pyrimidine derivatives, particularly their applications as bactericidal, fungicidal, analgesic, anti-inflammatory, and antitumor agents.

Research Significance in Medicinal and Organic Chemistry

The research significance of this compound extends across multiple domains of medicinal and organic chemistry, reflecting the broader importance of pyrimidine-5-carbonitrile derivatives in contemporary drug discovery efforts. These compounds have demonstrated remarkable versatility as pharmacophoric scaffolds, with documented activities spanning enzyme inhibition, anticancer properties, and anti-inflammatory effects. The specific structural features of this compound position it within a class of molecules that have shown particular promise as tyrosine kinase inhibitors, cyclooxygenase inhibitors, and potential anticancer agents.

Recent research has highlighted the exceptional potential of pyrimidine-5-carbonitrile derivatives as dual tyrosine kinase inhibitors targeting both Epidermal Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor-2. Studies have demonstrated that compounds within this chemical class can achieve inhibitory activities with IC50 values in the submicromolar range, suggesting their potential for development as targeted cancer therapeutics. The structural modifications possible within the pyrimidine-5-carbonitrile framework, including the type of substitution exemplified by the methoxyphenoxymethyl group, contribute to the fine-tuning of biological activity and selectivity profiles.

The compound's significance in organic chemistry research stems from its utility as a synthetic intermediate and its role in expanding the chemical space available for drug discovery. Pyrimidine-5-carbonitrile derivatives have been extensively studied for their cyclooxygenase-2 inhibitory activities, with research demonstrating that compounds bearing various substitution patterns can achieve potent anti-inflammatory effects comparable to established pharmaceutical agents. The methoxyphenoxymethyl substitution pattern present in this compound represents a specific approach to modulating the physicochemical properties and biological activity of the pyrimidine core structure.

Furthermore, the research significance extends to the compound's potential role in structure-activity relationship studies, where systematic modifications of the pyrimidine scaffold can provide insights into the molecular determinants of biological activity. The presence of the methoxyphenoxymethyl group offers opportunities for medicinal chemists to explore the effects of electron-donating substituents, ether linkages, and aromatic ring systems on the overall pharmacological profile of pyrimidine-5-carbonitrile derivatives.

| Structural Feature | Description | Functional Significance |

|---|---|---|

| Pyrimidine Core | Six-membered heterocyclic ring with two nitrogen atoms | Provides fundamental pharmacophoric scaffold |

| Carbonitrile Group | Nitrile functionality at 5-position | Contributes to hydrogen bonding and metabolic stability |

| Methoxyphenoxymethyl Substituent | Complex aromatic ether substituent at 2-position | Modulates lipophilicity and membrane permeability |

| Carbonyl Group | Ketone functionality at 6-position | Influences electronic properties and tautomerism |

属性

IUPAC Name |

2-[(4-methoxyphenoxy)methyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-18-10-2-4-11(5-3-10)19-8-12-15-7-9(6-14)13(17)16-12/h2-5,7H,8H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYRAXHKVWYFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NC=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Multi-Component Condensation Reactions

One of the most common and efficient methods involves multi-component reactions (MCRs), where aldehydes, malononitrile, and urea or related derivatives are condensed under various conditions.

- Methodology : Condensation of aldehyde derivatives with malononitrile and urea in the presence of catalysts such as potassium carbonate or ammonium chloride.

- Reaction Conditions : Reflux in ethanol or oil bath at moderate temperatures (~80–90°C).

- Yields : Typically high, ranging from 70% to 90%, especially under microwave irradiation which enhances reaction rates and yields.

- Research Data :

Cyclocondensation of Cyano Derivatives

Another prominent approach involves cyclocondensation of cyanoacetamide or ethyl cyanoacetate derivatives with suitable aldehydes and amines.

- Methodology : Cyclocondensation of ethyl cyanoacetate with aldehydes in the presence of catalysts like sodium methoxide or potassium carbonate.

- Conditions : Reflux in ethanol or solvent-free conditions, sometimes under microwave irradiation.

- Yields : Ranged from 60% to 90%, with microwave techniques favoring higher yields and shorter reaction times.

Nucleophilic Substitution and Alkylation

Preparation of the methoxyphenoxymethyl substituent often involves nucleophilic substitution reactions.

- Methodology : Reaction of 4-methoxyphenol with chloromethyl methyl ether or similar reagents in the presence of bases such as potassium carbonate.

- Reaction Conditions : Reflux in polar aprotic solvents like acetone or acetonitrile.

- Yields : Generally high (70–85%) with controlled reaction parameters.

Microwave-Assisted Synthesis

The adoption of microwave irradiation has been extensively reported to improve reaction efficiency.

- Advantages : Reduced reaction times, higher yields, and eco-friendly conditions.

- Application : Used in the synthesis of pyrimidine derivatives from malononitrile, aldehydes, and urea.

- Research Findings :

Specific Synthetic Routes and Reaction Schemes

| Method | Starting Materials | Catalysts/Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Multi-component condensation | Aldehyde, malononitrile, urea | K₂CO₃, NH₄Cl | Reflux, ethanol, microwave | 70–90 | Fast, high-yield, eco-friendly |

| Cyclocondensation | Ethyl cyanoacetate, aldehyde, guanidine | NaOMe, microwave | Microwave or reflux | 60–85 | Shorter reaction times with microwave |

| Nucleophilic substitution | 4-Methoxyphenol, chloromethyl methyl ether | K₂CO₃ | Reflux | 75–85 | Formation of methoxyphenoxymethyl group |

| Microwave-assisted synthesis | Malononitrile, aldehyde, urea | NaOEt, microwave | Microwave irradiation | >85 | Significantly improved yields |

Notes on Reaction Conditions and Optimization

- Catalysts : Potassium carbonate, sodium methoxide, ammonium chloride, and acetic acid are frequently employed.

- Solvents : Ethanol, acetonitrile, and DMF are common, with solvent-free methods also reported.

- Temperature : Typically 80–120°C for reflux; microwave methods operate at 150–750W.

- Time : Conventional heating may require 4–24 hours, whereas microwave techniques reduce this to 10–60 minutes.

- Yields : Enhanced substantially under microwave conditions, often exceeding 85%.

Research Findings and Data Tables

Table 1: Summary of Preparation Methods

Additional Considerations

- Green Chemistry : Microwave-assisted and solvent-free methods are preferred for environmentally friendly synthesis.

- Yield Optimization : Increasing microwave power and reaction time within optimal ranges can maximize yields.

- Purification : Crystallization from ethanol or acetonitrile is common for product isolation.

化学反应分析

Types of Reactions

2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonitrile group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Reduction: Formation of 2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair mechanisms. The exact molecular targets and pathways can vary depending on the specific biological context and application.

相似化合物的比较

Substituent Effects at Position 2

The 2-(4-methoxyphenoxymethyl) group distinguishes the target compound from analogues with different substituents:

- Benzylthio groups : 2-[(4-Nitrobenzyl)thio] derivatives () demonstrate potent SARS-CoV 3CL protease inhibition (IC₅₀ = 6.1 μM), attributed to the electron-withdrawing nitro group enhancing electrophilic interactions .

- Sulfanyl-alkyl chains : Compounds like 2-[(2-ethoxyethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile () adopt L-shaped conformations in crystal structures, influencing packing and solubility .

Key Insight: The methoxyphenoxymethyl group combines steric bulk with electron-donating methoxy and ether oxygen, which may improve solubility and hydrogen-bonding capacity compared to thioethers .

Substituent Effects at Position 4

- Aryl groups : 4-Phenyl or 4-(4-chlorophenyl) derivatives () enhance π-π stacking in enzyme active sites, critical for antiviral activity .

- Alkyl groups : 4-Propyl or 4-isobutyl substituents () promote hydrophobic interactions in crystal structures, affecting bioavailability .

- Methoxyphenyl groups : Analogues like 4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile () show moderate antibacterial activity, suggesting methoxy groups enhance membrane penetration .

Physicochemical and Crystallographic Insights

- Hydrogen/Chalcogen Bonding : The 6-oxo group participates in conserved N–H/O hydrogen bonds (R²₂(8) synthon), stabilizing crystal packing. Chalcogen bonds (S···O/N) further stabilize structures with thio or methoxy groups .

- Solubility: Methoxyphenoxymethyl’s ether linkage may improve aqueous solubility compared to hydrophobic alkyl or arylthio groups .

生物活性

Overview

2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative that exhibits a range of biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. The structural characteristics of this compound, including the methoxyphenyl group and carbonitrile substitution, contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H11N3O3 |

| Molar Mass | 257.24 g/mol |

| Density | 1.28 g/cm³ (predicted) |

| pKa | 5.76 (predicted) |

| CAS Number | 1112384-40-3 |

The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors that play critical roles in various biological pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit kinases or other enzymes involved in cell signaling pathways, which is crucial for cancer cell proliferation.

- Interference with DNA Replication : It may disrupt DNA synthesis and repair mechanisms, leading to apoptosis in rapidly dividing cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown:

- In vitro Testing : The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., breast and colon cancer) revealed that the compound induces cytotoxic effects at micromolar concentrations.

- Apoptosis Induction : Mechanistic studies indicated that treatment with this compound leads to increased apoptosis markers, such as caspase activation and PARP cleavage.

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

-

Anticancer Activity Assessment :

- A study evaluated the effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.

- Findings indicated a dose-dependent reduction in cell viability, with IC50 values around 15 µM for MCF-7 cells.

常见问题

Q. What synthetic routes are commonly employed for the preparation of 2-(4-methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile?

The compound can be synthesized via multistep reactions starting from 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Key steps include:

- Acetylation using acetic anhydride to yield an N-pyrimidinylacetamide intermediate .

- Formylation via Vilsmeier-Haack reagent to generate β-chloroenaldehyde derivatives, which serve as building blocks for heterocyclic systems (e.g., pyrazoles, pyridopyrimidines) through reactions with nucleophiles like hydrazines or guanidines .

- Optimization of substituents (e.g., electron-withdrawing or donating groups) on aromatic aldehydes can improve yields, as demonstrated in analogous pyrimidine-carbonitrile syntheses .

Q. How is structural characterization performed for derivatives of this compound?

Structural confirmation relies on:

- Spectroscopic techniques :

- IR spectroscopy to identify functional groups (e.g., C≡N stretching at ~2,225 cm⁻¹, C=O at ~1,650 cm⁻¹) .

- ¹H NMR for substituent analysis (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- High-resolution mass spectrometry (HRMS) to validate molecular weights (e.g., [M+Na]+ ions with <0.5 ppm error) .

- Elemental analysis (C, H, N) to confirm purity .

Q. What reaction pathways are exploited for functionalizing the pyrimidine core?

The compound’s reactivity is dominated by:

- Nucleophilic substitution at the 2-position, where sulfanyl or alkoxy groups are introduced via reactions with thiols or alcohols .

- Cyclocondensation with bifunctional nucleophiles (e.g., hydrazines, ethylenediamine) to form fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) .

- Schiff base formation using primary amines to generate hydrazone derivatives .

Advanced Research Questions

Q. How do chalcogen bonds (ChBs) influence the crystal packing and stability of pyrimidine-5-carbonitrile derivatives?

In analogous compounds (e.g., 2-[(4-fluorobenzyl)sulfanyl]-substituted derivatives):

- ChB interactions (S···O/N) contribute to layered crystal structures, with bond distances of 3.2–3.4 Å and angles >150° .

- Hydrogen-bonded R₂²(8) synthons stabilize the lattice via N–H···O interactions between pyrimidine carbonyl and adjacent NH groups .

- Energy framework analysis (B3LYP/6-31G(d,p)) quantifies intermolecular forces, showing ChBs and H-bonds account for 60–70% of lattice energy .

Q. What methodologies are used to resolve contradictions in biological activity data for structurally similar derivatives?

- Dose-response profiling : For anticonvulsant derivatives, activity discrepancies (e.g., MES vs. scPTZ models) are addressed by testing at multiple doses (30–300 mg/kg) and time points (0.5–4 h) to identify optimal efficacy windows .

- Cytotoxicity screens : Compounds with promising enzyme inhibition (e.g., SARS-CoV 3CLpro IC₅₀ = 6.1 μM) are validated via MTT assays to exclude false positives from nonspecific toxicity .

- Pharmacophore mapping : Overlap of electrostatic/hydrophobic features with known inhibitors (e.g., BET inhibitors) clarifies structure-activity relationships (SAR) .

Q. How can molecular docking predict the inhibitory potential of this compound against targets like dihydrofolate reductase (DHFR)?

- Protein preparation : DHFR structures (PDB: 1U72) are optimized via protonation and energy minimization.

- Ligand docking : Flexible docking (e.g., AutoDock Vina) identifies binding poses with favorable ΔG values (e.g., −8.5 to −9.2 kcal/mol) .

- Interaction analysis : Key residues (e.g., Phe31, Leu22) form π-π and hydrophobic contacts with the pyrimidine core and methoxyphenyl group .

Q. What strategies optimize the compound’s activity as an Epac inhibitor?

- Substituent tuning : Cyclopentyl or 2,5-dimethylbenzyl groups at the 4-position enhance binding to Epac’s cyclic nucleotide-binding domain (CNBD), reducing IC₅₀ by 3–5 fold .

- Solubility optimization : DMSO stock solutions (10 mM) ensure bioavailability in cellular assays without exceeding 0.2% DMSO (to avoid solvent toxicity) .

- Selectivity profiling : Counter-screening against related targets (e.g., PKA) confirms Epac-specific inhibition .

Q. How are computational methods (DFT, MD) applied to study corrosion inhibition mechanisms?

- DFT calculations : HOMO/LUMO energies and Fukui indices identify reactive sites for Cu(111) surface adsorption .

- Molecular dynamics (MD) : Simulations in acidic media (e.g., 1 M HCl) quantify adsorption energies (−150 to −200 kJ/mol) and validate monolayer formation .

- Monte Carlo sampling : Predicts inhibition efficiency (>90%) by analyzing coverage of active corrosion sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。